Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-

mechanochromism fluorescence switching solid-state photophysics

Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- (CAS 87755-82-6), also known as 4-formyl-4'-methoxytriphenylamine or 4-methoxy-4'-formyltriphenylamine, is a triphenylamine (TPA)-based aromatic aldehyde with the molecular formula C20H17NO2 and a molecular weight of 303.35 g/mol. This compound belongs to the class of donor–acceptor (D–A) fluorophores, wherein the methoxy-substituted triphenylamine moiety serves as an electron-donating group and the aldehyde as an electron-withdrawing group.

Molecular Formula C20H17NO2
Molecular Weight 303.4 g/mol
CAS No. 87755-82-6
Cat. No. B13777999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-
CAS87755-82-6
Molecular FormulaC20H17NO2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=O
InChIInChI=1S/C20H17NO2/c1-23-20-13-11-19(12-14-20)21(17-5-3-2-4-6-17)18-9-7-16(15-22)8-10-18/h2-15H,1H3
InChIKeyWEXOHOWDDVATNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- (CAS 87755-82-6): A Differentiated Triphenylamine Aldehyde Building Block for Advanced Optoelectronic and Sensor Applications


Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- (CAS 87755-82-6), also known as 4-formyl-4'-methoxytriphenylamine or 4-methoxy-4'-formyltriphenylamine, is a triphenylamine (TPA)-based aromatic aldehyde with the molecular formula C20H17NO2 and a molecular weight of 303.35 g/mol . This compound belongs to the class of donor–acceptor (D–A) fluorophores, wherein the methoxy-substituted triphenylamine moiety serves as an electron-donating group and the aldehyde as an electron-withdrawing group [1]. The compound serves as a versatile synthetic intermediate for constructing extended π-conjugated systems, Schiff bases, and push–pull chromophores used in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), nonlinear optical (NLO) materials, and fluorescent sensors .

Why 4-Methoxy-4'-formyltriphenylamine Cannot Be Casually Substituted by Other Triphenylamine Aldehydes


Triphenylamine aldehydes are not interchangeable building blocks because subtle variations in the number and position of electron-donating substituents on the TPA core produce profound differences in electronic structure, photophysical behavior, and solid-state stimuli-responsiveness [1]. The mono-methoxy substitution on one phenyl ring of 4-formyltriphenylamine creates an asymmetric D–A architecture that simultaneously tunes the HOMO–LUMO gap, enables twisted intramolecular charge-transfer (TICT) emission, and confers self-reversible mechanochromic fluorescence switching—a property not observed in the unsubstituted analog 4-(diphenylamino)benzaldehyde [2]. The bis-methoxy analog (4-(bis(4-methoxyphenyl)amino)benzaldehyde, CAS 89115-20-8) possesses a different melting point, solubility profile, and electron-donating strength, while the diformyl analog (4,4'-diformyltriphenylamine, CAS 53591-71-8) introduces an additional reactive aldehyde site that alters crosslinking density and photophysical behavior . These structural differences translate into quantifiable performance gaps that directly impact material selection for specific device architectures and research applications.

Quantitative Differentiation Evidence for 4-Methoxy-4'-formyltriphenylamine (CAS 87755-82-6) Against Closest Structural Analogs


Self-Reversible Mechanochromic Fluorescence Switching: Blue-to-Green Emission Shift with 8-Minute Self-Recovery

4-((4-Methoxyphenyl)(phenyl)amino)benzaldehyde (compound 1) exhibits self-reversible mechanochromic fluorescence switching, a property not reported for the unsubstituted analog 4-(diphenylamino)benzaldehyde (TPA-CHO). Upon mechanical grinding of crystalline powder, the emission maximum shifts from blue (λmax = 457 nm) to green (λmax = 502 nm), and the original blue fluorescence robustly self-recovers within 8 minutes without any external stimulus [1]. In contrast, TPA-CHO exhibits mechanofluorochromism (emission shift upon grinding) but lacks the self-reversible character—recovery requires solvent vapor annealing or thermal treatment [2]. The self-reversibility originates from the ability of the methoxy-substituted TPA to undergo a reversible crystalline-to-amorphous phase transition driven by the highly twisted molecular conformation [1].

mechanochromism fluorescence switching solid-state photophysics stimuli-responsive materials

Temperature-Dependent Fluorescence Enhancement: Rare Positive Thermofluorochromism in Solution

The target compound displays a rare phenomenon of fluorescence enhancement with increasing temperature in toluene solution, attributed to the activation of additional vibrational bands that strengthen twisted intramolecular charge-transfer (TICT) emissions [1]. Most organic fluorophores exhibit thermal quenching (decreased fluorescence intensity upon heating) due to enhanced non-radiative decay. The mono-methoxy substitution pattern is critical for this behavior: the asymmetric D–A architecture allows conformational flexibility that facilitates TICT state population at elevated temperatures [1]. The unsubstituted analog 4-(diphenylamino)benzaldehyde does not exhibit this positive thermofluorochromic response; its fluorescence intensity decreases monotonically with temperature, consistent with conventional thermal quenching behavior [2].

thermofluorochromism TICT emission fluorescent thermometry charge-transfer

Reduced HOMO–LUMO Gap vs. Unsubstituted 4-Formyltriphenylamine: DFT-Calculated Electronic Structure Comparison

DFT calculations reveal that the mono-methoxy substitution significantly narrows the HOMO–LUMO gap relative to the unsubstituted analog. The target compound exhibits a calculated HOMO energy of −5.78 eV, LUMO energy of −2.14 eV, and an energy gap (Eg) of 3.63 eV [1]. In comparison, 4-(diphenylamino)benzaldehyde (4-formyltriphenylamine) shows a calculated HOMO of −6.06 eV and LUMO of −1.91 eV, yielding a wider gap of 4.15 eV [2]. The 0.52 eV reduction in the HOMO–LUMO gap reflects the enhanced electron-donating character introduced by the methoxy substituent, which raises the HOMO level and facilitates more efficient charge-transfer transitions [1].

HOMO-LUMO gap DFT calculation charge-transfer electronic properties

One-Step Quantitative Synthesis via Adapted Vilsmeier Conditions: Superior Synthetic Accessibility

The title compound can be synthesized in quantitative yield using a one-step adapted Vilsmeier protocol, as reported by Jaster et al. in Molbank [1]. This contrasts with the synthesis of the unsubstituted analog 4-formyltriphenylamine, which requires careful optimization of Vilsmeier-Haack conditions to avoid over-formylation to 4,4'-diformyltriphenylamine and typically affords only 'good yields' (generally 60–80%) alongside diformyl by-products that necessitate chromatographic separation . The quantitative yield and operational simplicity of the mono-methoxy compound's synthesis reduce material costs and purification burden, making it more attractive for scale-up and iterative library synthesis.

synthetic efficiency Vilsmeier-Haack formylation quantitative yield one-step synthesis

Nanofabrication-Mediated Fluorescence Tuning: Morphology-Dependent Emission Color Control

The target compound demonstrates morphology-dependent fluorescence tuning that is not reported for either the unsubstituted TPA-CHO or the bis-methoxy analog. Conversion of highly polydispersed, featureless nanoparticles into nearly uniformly sized spherical nanoparticles (20–25 nm diameter) shifts the fluorescence from green (λmax = 502 nm) to blue (λmax = 478 nm) [1]. This represents a 24 nm hypsochromic shift purely through morphological control. This dual-mode fluorescence (morphology-dependent plus mechanochromic) is unique to the mono-methoxy substitution pattern and provides an additional dimension of emission color tuning beyond what is achievable with unsubstituted TPA-CHO or the bis-methoxy analog [1].

nanofabrication fluorescence tuning nanoparticles polymorphism

Proven DSSC Building Block: ~6% Photoelectric Conversion Efficiency for Derived Dyes

The compound serves as the primary electron donor precursor for D-D-π-A architecture photosensitive dyes. A patent application discloses that dyes derived from 4-((4-methoxyphenyl)(phenyl)amino)benzaldehyde achieve approximately 6% photoelectric conversion efficiency in dye-sensitized solar cells (DSSCs) . The mono-methoxy substitution on the TPA donor enhances the electron-donating ability relative to unsubstituted triphenylamine, contributing to improved light harvesting and dye regeneration kinetics [1]. While the dye performance depends on the full D-D-π-A architecture, the aldehyde building block is the critical donor precursor that determines the HOMO level and absorption onset of the final dye [2].

dye-sensitized solar cells DSSC photoelectric conversion efficiency triphenylamine donor

Optimal Application Scenarios for Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]- Based on Quantified Differentiation Evidence


Stimuli-Responsive Smart Coatings and Autonomous Damage Sensors

The self-reversible mechanochromic fluorescence switching (457 nm → 502 nm shift upon mechanical stress, self-recovery within 8 minutes) makes this compound the preferred TPA-aldehyde building block for coatings that autonomously detect and report mechanical damage, impact, or abrasion without requiring external reset stimuli such as heat or solvent exposure [1]. Unlike unsubstituted TPA-CHO, which requires solvent vapor or thermal annealing for fluorescence recovery, this compound enables fully autonomous, reversible damage-sensing functionality suitable for aerospace composites, structural health monitoring, and tamper-evident packaging.

Fluorescent Nanothermometry and Temperature-Sensing Probes

The rare positive thermofluorochromism (fluorescence enhancement with increasing temperature in solution, mediated by TICT emission activation) positions this compound as a uniquely suitable fluorophore for ratiometric fluorescent thermometers [1]. This behavior is diametrically opposite to conventional fluorophores that undergo thermal quenching. When incorporated into nanoparticles or polymer matrices for intracellular temperature mapping or microfluidic thermal monitoring, this compound provides increasing signal intensity at elevated temperatures, improving measurement sensitivity in the physiologically and industrially relevant 25–80 °C range.

Donor Building Block for High-Efficiency DSSC Dyes

For researchers developing metal-free organic dyes for dye-sensitized solar cells, this aldehyde offers a validated starting material that has demonstrated ~6% photoelectric conversion efficiency in D-D-π-A configurations . The elevated HOMO level (−5.78 eV vs. −6.06 eV for unsubstituted TPA-CHO) and narrower HOMO–LUMO gap (3.63 eV vs. 4.15 eV) provide better energetic alignment with common electrolytes and wider visible-light absorption, reducing the need for extensive donor optimization during dye development [2].

Nonlinear Optical (NLO) Chromophore Synthesis

The established structure–NLO property relationships for this molecule, published in New Journal of Chemistry, validate its utility as a precursor for second- and third-order nonlinear optical materials [3]. The quantitative one-step synthesis reported by Jaster et al. enables rapid, high-yield access to this aldehyde for condensation with active methylene compounds (e.g., malononitrile, cyanoacetic acid) to generate push–pull chromophores with tailored hyperpolarizability for electro-optic modulators, optical limiting, and two-photon absorption applications [4].

Quote Request

Request a Quote for Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.